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molecular formula C8H3BrFNO2 B2952415 6-Bromo-4-fluoroindoline-2,3-dione CAS No. 1312454-85-5

6-Bromo-4-fluoroindoline-2,3-dione

Cat. No. B2952415
M. Wt: 244.019
InChI Key: PHQWEYATTZPVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772301B2

Procedure details

(E)-N-(3-bromo-5-fluorophenyl)-2-(hydroxyimino)acetamide (6.13 g, 23.6 mmol) was slowly added to a solution of conc. H2SO4 (30 mL) in an ice bath. The temperature of the reaction mixture was maintained below 50° C. After completion of the addition, the solution was heated to 90° C. for 1 h. After it was cooled to rt, the mixture was poured into ice-water and stirred vigorously for 1 h. The insoluble solid was filtered and washed with water, dried under vacuum to provide 7.4 g of crude product, which was used into the next step without further purification. MS (ESI): 242, 244 (MH−).
Quantity
6.13 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:14])/[CH:11]=N/O)[CH:5]=[C:6]([F:8])[CH:7]=1.[OH:15]S(O)(=O)=O>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:11](=[O:15])[C:10](=[O:14])[NH:9]2)=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)NC(/C=N/O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained below 50° C
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled to rt
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C2C(C(NC2=C1)=O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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